molecular formula C17H22N2O3 B2621066 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide CAS No. 2097908-80-8

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide

Katalognummer: B2621066
CAS-Nummer: 2097908-80-8
Molekulargewicht: 302.374
InChI-Schlüssel: ZVVBTZCZWSCIIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product page is awaiting scientific data. The compound N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide is intended for research purposes only. It is strictly for use in laboratory settings and is not approved for human therapeutic, diagnostic, or veterinary applications. Researchers handling this compound should adhere to all appropriate safety protocols. The molecular structure suggests potential as a biochemical tool, but its specific mechanism of action, primary applications, and detailed research value are currently uncharacterized and represent an area for investigation. Please check back for updates, or contact us for more information.

Eigenschaften

IUPAC Name

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15(18-12-9-14-7-3-1-4-8-14)16(21)19-13-17(22)10-5-2-6-11-17/h1,3-5,7-8,10,22H,2,6,9,11-13H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVBTZCZWSCIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C(=O)NCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-phenylethyl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydroxycyclohexene ring: This can be achieved through the cyclization of a suitable diene precursor under acidic conditions.

    Attachment of the phenylethyl group: This step involves the alkylation of the hydroxycyclohexene intermediate with a phenylethyl halide in the presence of a base.

    Formation of the ethanediamide backbone: The final step involves the coupling of the intermediate with an ethanediamine derivative under amide bond-forming conditions, such as using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-phenylethyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as reducing the hydroxy group to a hydrogen using reducing agents like lithium aluminum hydride.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-phenylethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, which in turn affects cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Given the lack of direct studies on “N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide”, comparisons must rely on structurally related compounds. Below is an analysis of key analogs and their properties:

Structural Analog: Ethanediamide Derivatives

Ethanediamide derivatives, such as N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate ([TMBSED][Oms]₂), share the ethanediamide core but differ in substituents. [TMBSED][Oms]₂ is a dual-functional catalyst used in synthesizing 1-thioamidoalkyl-2-naphthols, demonstrating high efficiency (yields >90%) under mild conditions .

Property Target Compound [TMBSED][Oms]₂
Functional Groups Hydroxyl, amide, phenylethyl Sulfonic, quaternary ammonium
Solubility Likely moderate (polar + nonpolar groups) High (ionic, polar sulfonic groups)
Catalytic Activity Not reported High (e.g., 95% yield in 30 min)

Cyclohexenol-Based Compounds

Compounds with cyclohexenol motifs, such as 1-hydroxycyclohex-2-en-1-yl derivatives, are studied for anti-inflammatory and antimicrobial properties. For example, hydroxylated cyclohexene derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).

Phenylethylamide Derivatives

Phenylethylamide structures, like N-phenylethylacetamide , are explored for neuroprotective effects. The phenylethyl group in the target compound could enhance blood-brain barrier permeability compared to purely polar analogs. However, the ethanediamide linker might reduce metabolic stability relative to simpler amides.

Biologische Aktivität

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by a hydroxycyclohexene ring, an ethylamine backbone, and a phenyl group. The presence of these functional groups contributes to its diverse biological interactions.

Property Details
Molecular Formula C₁₈H₂₁N₂O₂
Molecular Weight 303.37 g/mol
CAS Number 2097860-11-0

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against the Influenza A Virus H1N1. The mechanism involves interference with viral replication pathways and inhibition of entry into host cells. The hydroxy group may enhance interactions with viral proteins, while the cyclic structure contributes to stability and bioactivity.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, likely through the modulation of apoptotic pathways and inhibition of cell proliferation. The phenyl group may play a role in enhancing the compound's affinity for specific cellular targets involved in cancer progression.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. It has been studied for its capacity to mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps:

  • Formation of Hydroxycyclohexene : Starting from cyclohexene derivatives, hydroxylation reactions are conducted using reagents like potassium permanganate.
  • Amine Coupling : The hydroxy compound is then reacted with 2-phenylethylamine under acidic conditions to form the final product.
  • Purification : The product is purified through recrystallization or chromatography to ensure high yield and purity.

Study 1: Antiviral Activity Assessment

In a controlled laboratory setting, this compound was tested against H1N1 influenza virus. Results demonstrated a significant reduction in viral load in treated cell cultures compared to controls, suggesting effective antiviral properties.

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed on various cancer cell lines, including breast and prostate cancer. The compound showed IC50 values in the micromolar range, indicating potential as an anticancer agent. Further investigations into its mechanism revealed activation of caspase pathways leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach starts with functionalizing the cyclohexene moiety (e.g., introducing the hydroxy group at position 1) and coupling it to the ethanediamide backbone via reductive amination or carbodiimide-mediated amide bond formation. Controlled conditions (e.g., inert atmosphere, temperature <60°C) are critical to avoid side reactions like epoxidation of the cyclohexene ring. Post-synthesis, purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and structural confirmation via 1H^1H-NMR and LC-MS are essential .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can resolve the hydroxycyclohexene proton environment (δ 5.6–6.2 ppm for the conjugated double bond) and the ethanediamide carbonyl signals (δ 165–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]+^+ at m/z 345.18) and fragments indicative of the cyclohexenyl and phenylethyl groups.
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and hydroxyl groups (~3200 cm1^{-1}) confirm functional groups .

Q. What are the key stability considerations for handling this compound in experimental workflows?

  • Methodological Answer : The compound is sensitive to light and acidic/basic conditions due to its enolizable hydroxycyclohexene group. Store at -20°C in amber vials under nitrogen. For aqueous assays, use buffered solutions (pH 6–8) to prevent hydrolysis of the amide bond. Pre-experiment stability tests via TLC or HPLC are advised to verify integrity .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action against neurological targets?

  • Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT calculations) against targets like acetylcholinesterase or NMDA receptors. Focus on hydrogen bonding between the ethanediamide carbonyl and catalytic residues (e.g., Ser203 in acetylcholinesterase) and hydrophobic interactions with the phenylethyl group. Validate predictions with in vitro enzyme inhibition assays (IC50_{50} determination) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., variable IC50_{50} values)?

  • Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity; impurities like unreacted cyclohexenyl precursors may skew results.
  • Assay Standardization : Control variables such as solvent (DMSO concentration ≤1%), temperature (25°C vs. 37°C), and cell line/passage number.
  • Orthogonal Assays : Compare results from fluorescence-based enzymatic assays with SPR (surface plasmon resonance) binding studies to distinguish true inhibition from assay artifacts .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and evaluate using:

  • In Vitro ADME : Microsomal stability assays (e.g., human liver microsomes) to assess metabolic differences.
  • Permeability : Caco-2 cell monolayers to compare apical-to-basolateral transport.
  • Pharmacokinetics : Rodent studies with LC-MS/MS quantification of plasma concentrations over time. The (1R,2S)-enantiomer may exhibit higher bioavailability due to reduced first-pass metabolism .

Q. What computational methods predict the compound’s potential off-target interactions?

  • Methodological Answer :

  • Similarity Ensemble Approach (SEA) : Compare the compound’s structure to known ligands in databases like ChEMBL to identify off-target kinases or GPCRs.
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (AMBER force field) to assess binding stability to non-target proteins like cytochrome P450 isoforms.
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag risks like hepatotoxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.